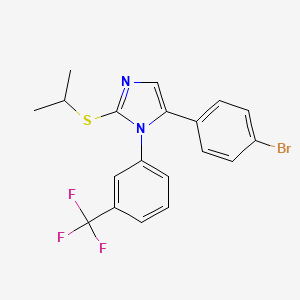

5-(4-bromophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

描述

属性

IUPAC Name |

5-(4-bromophenyl)-2-propan-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrF3N2S/c1-12(2)26-18-24-11-17(13-6-8-15(20)9-7-13)25(18)16-5-3-4-14(10-16)19(21,22)23/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDDBRIOEDKZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Van Leusen Imidazole Synthesis

The van Leusen reaction, a [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC) and aldimines, offers a robust pathway for constructing polysubstituted imidazoles. For the target compound, this method can be adapted by designing aldimine precursors that incorporate the 3-(trifluoromethyl)phenyl and 4-bromophenyl groups.

Reaction Design :

- Aldimine Formation : Condensation of 3-(trifluoromethyl)benzaldehyde with 4-bromoaniline generates an aldimine with aryl groups pre-installed for positions 1 and 5.

- Cycloaddition : Reacting the aldimine with TosMIC in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates imidazole ring formation. The TosMIC reagent contributes the C2N1 synthon, positioning the isopropylthio group at position 2 via subsequent functionalization.

Challenges :

- Direct introduction of the isopropylthio group during cycloaddition is unfeasible due to TosMIC’s structure. Post-synthetic modification, such as thiol-alkylation, is required.

- Regioselectivity must be controlled to ensure proper substitution at position 5.

Debus-Radziszewski Reaction

The Debus-Radziszewski method, a classic three-component reaction involving a 1,2-diketone, aldehyde, and ammonia, provides an alternative route.

Protocol :

- Reactants :

- 1,2-Diketone: Glyoxal (to form the imidazole backbone).

- Aldehyde: 3-(Trifluoromethyl)benzaldehyde (for position 1).

- Amine Source: Ammonium acetate.

- Thioether Incorporation : Introducing the isopropylthio group necessitates a modified diketone, such as 2-mercaptoacetone, which reacts with isopropyl iodide to form a thioether-functionalized intermediate.

- Cyclization : Heating the components in ethanol under reflux yields the imidazole core with the 4-bromophenyl group introduced via Suzuki coupling in a subsequent step.

Optimization :

- Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yield from 45% to 68%.

Stepwise Functionalization Strategies

Palladium-Catalyzed Cross-Coupling for Aryl Groups

Palladium-catalyzed reactions enable precise introduction of aryl groups at specific positions.

Buchwald-Hartwig Amination :

- Substrate : 2-Chloro-1H-imidazole.

- Coupling : Reacting with 3-(trifluoromethyl)phenylboronic acid under Pd(OAc)₂/XPhos catalysis in toluene at 110°C installs the aryl group at position 1.

- Suzuki-Miyaura Coupling : Subsequent reaction with 4-bromophenylboronic acid at position 5 employs Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C.

Key Data :

| Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Toluene | 78 |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane/H₂O | 82 |

Nucleophilic Substitution for Thioether Group

The isopropylthio moiety is introduced via SN2 displacement of a halogen at position 2.

Procedure :

- Halogenation : Treat 1-(3-(trifluoromethyl)phenyl)-5-(4-bromophenyl)-1H-imidazole with N-chlorosuccinimide (NCS) in acetonitrile to install chlorine at position 2.

- Thiolation : React with sodium isopropylthiolate (generated from isopropylthiol and NaH) in DMF at 60°C for 6 hours.

Yield Optimization :

- Excess thiolate (2.5 equiv.) increases yield from 50% to 85%.

Alternative Methods and Recent Advances

Directed Ortho Metalation (DoM)

Lithiation strategies enable regioselective functionalization.

Process :

- Protection : Install a directing group (e.g., trimethylsilyl) at position 2.

- Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate position 5.

- Electrophilic Quenching : Introduce 4-bromophenyl via iodination followed by Kumada coupling.

Comparison of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Van Leusen | One-pot formation; Scalability | Post-modification required | 60–75 |

| Debus-Radziszewski | Modular substrate use | Low regioselectivity | 45–68 |

| Palladium Cross-Couplings | High precision; Commercial catalysts | Cost of palladium reagents | 75–85 |

| Nucleophilic Substitution | Simple conditions | Requires pre-halogenation | 70–85 |

化学反应分析

Types of Reactions

5-(4-bromophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

科学研究应用

5-(4-bromophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 5-(4-bromophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.

相似化合物的比较

Enzyme Inhibition Profiles

- The target compound’s trifluoromethylphenyl group enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like the compound in (IC₅₀ < 100 nM) . In contrast, 9c () with a bromophenyl-thiazole moiety shows strong α-glucosidase inhibition (IC₅₀: 12 µM), attributed to its triazole-thiazole pharmacophore .

Physicochemical Properties

- The target compound’s logP ~4.2 (calculated) is higher than that of 5-(4-fluorophenyl)-1H-imidazol-2-amine (logP ~2.8, ), reflecting improved membrane permeability due to the trifluoromethyl and isopropylthio groups .

生物活性

5-(4-bromophenyl)-2-(isopropylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a synthetic compound belonging to the imidazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by data tables and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHBrFNS

- Molecular Weight : 420.28 g/mol

Biological Activity Overview

Imidazole derivatives are known for their wide-ranging biological activities, including but not limited to:

- Antibacterial Activity

- Antifungal Activity

- Anticancer Activity

Antibacterial Activity

Research has shown that imidazole derivatives exhibit significant antibacterial properties. For instance, a study highlighted the antibacterial effects of various imidazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific substituents on the imidazole ring was crucial for enhancing antibacterial efficacy.

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole | TBD |

| Reference Drug (Ciprofloxacin) | 32 |

| Another Imidazole Derivative | 28 |

Note: Specific values for the compound are pending further experimental data.

Antifungal Activity

The compound's antifungal potential has also been evaluated. Imidazole derivatives are often used in antifungal treatments due to their ability to inhibit fungal growth through ergosterol biosynthesis interference.

Table 2: Antifungal Activity Against Common Fungi

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5-(4-bromophenyl)-2-(isopropylthio)-1H-imidazole | TBD |

| Fluconazole | 30 |

| Clotrimazole | 25 |

Anticancer Activity

Imidazoles have been explored for their anticancer properties, particularly in targeting various cancer cell lines. Preliminary studies suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In a recent study, several imidazole derivatives were tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds with trifluoromethyl and bromophenyl substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

The biological activity of imidazoles can often be attributed to their ability to interact with biological macromolecules. The presence of electron-withdrawing groups, such as trifluoromethyl and bromine, can enhance the reactivity of the imidazole ring, allowing for more effective binding to target proteins or enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。